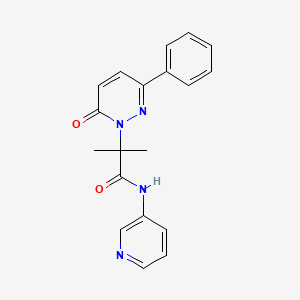

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic compound with a complex structure that includes a pyridazinone core, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation or alkylation reaction.

Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

Final Coupling: The final step involves coupling the pyridazinone core with the pyridine moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC.

Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridazine, including those similar to 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide, exhibit notable antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics, especially against resistant strains .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Studies focusing on pyridazine derivatives have identified their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in chronic inflammatory diseases . This suggests that this compound could be developed into a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Antiviral Activity

Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, particularly against HIV. The design and synthesis of novel antiviral agents based on the pyridazine framework have been explored extensively, indicating a promising avenue for treating viral infections resistant to current therapies .

Anesthetic Applications

The unique chemical structure of this compound positions it as a candidate for anesthetic development. High-throughput screening methods have identified related pyridazine-based compounds with anesthetic activity in animal models, which could lead to the discovery of new anesthetic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of specific functional groups and their positions on the pyridazine ring significantly influence the compound's pharmacological properties.

Table 1: Structure-Activity Relationship Insights

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-methoxyphenyl)-pyridazinone | Pyridazine ring with methoxy substitution | Analgesic |

| 4-amino-N-(4-(4-methylpyridazinon)phenyl)benzamide | Amide linkage with pyridazinone | Anti-inflammatory |

| 5-(1H-pyrazolyl)-2-[6-amino-pyridazinone] | Pyrazole and pyridazine fusion | Antitumor |

This table summarizes findings from various studies, illustrating how modifications to the core structure can enhance or diminish biological activity.

Novel Pyridazine-Based Inhibitors

A study published in 2020 highlighted the discovery of novel pyridazine-based cyclooxygenase inhibitors, demonstrating the efficacy of these compounds in reducing inflammation in vitro and in vivo models . The findings suggest that similar compounds could be synthesized based on the structure of this compound for enhanced therapeutic effects.

High-throughput Screening for Anesthetics

Research conducted by McKinstry-Wu et al. utilized high-throughput screening to identify novel anesthetic chemotypes, including those based on pyridazine structures. This work underscores the potential for developing new anesthetic agents derived from compounds like this compound .

Mechanism of Action

The mechanism of action of 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it could modulate receptor activity by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: Lacks the pyridine moiety, which may affect its binding affinity and specificity.

N-(pyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Has a different linker between the pyridazinone and pyridine rings, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the pyridazinone and pyridine moieties in 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide provides a unique combination of structural features that can enhance its binding interactions with biological targets, making it a valuable compound for drug discovery and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biological Activity

2-Methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound that exhibits potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a phenyl group and an amide functional group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O |

| Molecular Weight | 253.30 g/mol |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

- The compound has shown inhibitory effects on various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and carbonic anhydrase (CA) isoforms. Research indicates that similar pyridazine derivatives can exhibit inhibition constants in the nanomolar range, suggesting potent activity against these targets .

2. Anti-inflammatory Activity:

- In vivo studies have demonstrated that pyridazinone derivatives exhibit significant anti-inflammatory effects, potentially through modulation of the COX pathway and inhibition of leukotriene synthesis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridazine derivatives:

| Compound Name | Inhibition Constant (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Pyridazinone derivative 5a | 5.3 | COX-II inhibition |

| Pyridazine sulphonate derivative 7f | 8.7 | CA inhibition |

Case Studies

Several studies have highlighted the potential applications of pyridazine derivatives in treating inflammatory diseases:

Study 1: Multi-target Inhibitors

In a study exploring novel pyridazinone-based sulphonamides, compounds were designed to target multiple inflammatory pathways. The results indicated significant inhibition of COX and CA isoforms, validating the approach of using structural modifications to enhance biological activity .

Study 2: Structure Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that the introduction of hydrophobic groups significantly increased the binding affinity to target enzymes. This finding underscores the importance of structural diversity in enhancing the pharmacological profile of pyridazine derivatives .

Properties

IUPAC Name |

2-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-19(2,18(25)21-15-9-6-12-20-13-15)23-17(24)11-10-16(22-23)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARIIUCRBQTBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.